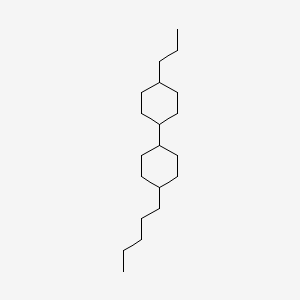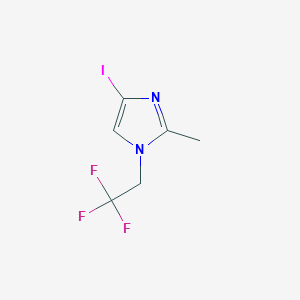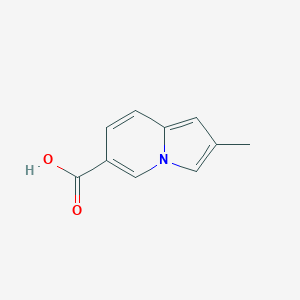
N-(3-aminophényl)acrylamide
Vue d'ensemble
Description
N-(3-aminophenyl)acrylamide: is an organic compound with the molecular formula C9H10N2O It is a derivative of acrylamide where the amide nitrogen is substituted with a 3-aminophenyl group
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the preparation of functional polymers and hydrogels.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for various biological assays.
Industry:
Material Science: Employed in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antimicrobial activity , suggesting that N-(3-aminophenyl)acrylamide may also interact with bacterial proteins or enzymes.
Mode of Action
It’s known that similar compounds can inhibit the growth of bacteria
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial growth.
Analyse Biochimique
Biochemical Properties
N-(3-aminophenyl)acrylamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione, a tripeptide involved in cellular detoxification processes. The interaction between N-(3-aminophenyl)acrylamide and glutathione leads to the formation of conjugates, which can affect the redox balance within cells . Additionally, N-(3-aminophenyl)acrylamide has been shown to inhibit certain enzymes, such as those involved in neurotransmission, by forming covalent bonds with cysteine residues on these proteins .
Cellular Effects
N-(3-aminophenyl)acrylamide exerts various effects on different types of cells and cellular processes. It has been found to induce cytotoxicity and oxidative stress in cells by reacting with biological nucleophiles like DNA bases and proteins . This compound can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, exposure to N-(3-aminophenyl)acrylamide has been linked to the activation of oxidative stress response pathways, which can result in cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(3-aminophenyl)acrylamide involves its ability to form covalent bonds with biomolecules. This compound can bind to cysteine residues on proteins, leading to enzyme inhibition or activation . Additionally, N-(3-aminophenyl)acrylamide can interact with DNA, causing mutations and affecting gene expression. The formation of these covalent bonds disrupts normal cellular functions and can lead to various biochemical and physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-aminophenyl)acrylamide have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to N-(3-aminophenyl)acrylamide in in vitro and in vivo studies has shown that it can cause persistent cellular damage and affect cellular functions such as proliferation and differentiation .
Dosage Effects in Animal Models
The effects of N-(3-aminophenyl)acrylamide vary with different dosages in animal models. At low doses, this compound has been found to cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of N-(3-aminophenyl)acrylamide have been associated with neurotoxicity, characterized by symptoms such as ataxia and muscle weakness . Additionally, threshold effects have been observed, where certain dosages result in a marked increase in toxic effects .
Metabolic Pathways
N-(3-aminophenyl)acrylamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These enzymes facilitate the biotransformation of N-(3-aminophenyl)acrylamide into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound also involve the formation of conjugates with glutathione, which helps in detoxification and elimination .
Transport and Distribution
Within cells and tissues, N-(3-aminophenyl)acrylamide is transported and distributed through various mechanisms. It can passively diffuse across cell membranes and accumulate in different cellular compartments . Additionally, this compound can interact with transporters and binding proteins, which facilitate its movement within the cell . The distribution of N-(3-aminophenyl)acrylamide within tissues is influenced by factors such as its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of N-(3-aminophenyl)acrylamide plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct N-(3-aminophenyl)acrylamide to specific cellular compartments, affecting its localization and activity . For example, the interaction of N-(3-aminophenyl)acrylamide with nuclear proteins can influence gene expression and cellular responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of N-(3-nitrophenyl)acrylamide: One common method involves the reduction of N-(3-nitrophenyl)acrylamide using tin(II) chloride (SnCl2) in a mixture of methanol (MeOH) and tetrahydrofuran (THF).
Acryloylation of 3-aminophenylamine: Another method involves the reaction of 3-aminophenylamine with acryloyl chloride in the presence of a base such as diisopropylethylamine (DIEA) in dichloromethane (DCM) at low temperatures.
Industrial Production Methods: While specific industrial production methods for N-(3-aminophenyl)acrylamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The amino group on the phenyl ring can participate in various substitution reactions, including electrophilic aromatic substitution.
Polymerization: The acrylamide moiety allows for polymerization reactions, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in methanol and tetrahydrofuran.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent.
Major Products:
Reduction: N-(3-aminophenyl)acrylamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Polymerization: Poly(N-(3-aminophenyl)acrylamide) and its copolymers.
Comparaison Avec Des Composés Similaires
N-(4-aminophenyl)acrylamide: Similar structure but with the amino group in the para position.
N-(3-hydroxyphenyl)acrylamide: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness: N-(3-aminophenyl)acrylamide is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties, as well as the biological activity of the compound.
Propriétés
IUPAC Name |
N-(3-aminophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKWPXMDCPJEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16230-24-3 | |
| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating N-(3-aminophenyl)acrylamide into the quinazoline scaffold in the context of antitumor activity?
A1: While the research paper [] doesn't explicitly detail the specific mechanism of action for these novel compounds, it highlights the importance of the quinazoline scaffold in developing antitumor agents. The incorporation of N-(3-aminophenyl)acrylamide likely introduces specific structural features that contribute to the observed antiproliferative activity. The acrylamide moiety, with its conjugated double bond, could potentially participate in interactions with biological targets, influencing the overall activity. Further research is needed to elucidate the precise role of N-(3-aminophenyl)acrylamide in the context of these quinazoline derivatives and their interactions with cellular targets.
Q2: How does the antiproliferative activity of compound 13j compare to the positive control, gefitinib?
A2: Compound 13j, N-(3-(2-((4-((4-chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide, exhibited superior antiproliferative activity against H1975 and MGC-803 cancer cell lines compared to the positive control, gefitinib []. This finding suggests that the specific structural modifications incorporated into 13j, including the presence of N-(3-aminophenyl)acrylamide, contribute significantly to its enhanced activity against these specific cancer cell lines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)



![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)



